molecular formula C5H3I2N B048462 2,5-Diiodopyridine CAS No. 116195-81-4

2,5-Diiodopyridine

Cat. No. B048462
CAS RN: 116195-81-4
M. Wt: 330.89 g/mol
InChI Key: YHWFCFIXXMXRBF-UHFFFAOYSA-N
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Description

2,5-Diiodopyridine (2,5-DIP) is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a six-membered ring of five carbon atoms and one nitrogen atom. 2,5-DIP is a versatile intermediate and has been used in the synthesis of many organic compounds, including pharmaceuticals, pesticides, dyes, and polymers. It is also used in the synthesis of biologically active compounds such as antibiotics, hormones, and other drugs.

Scientific Research Applications

  • Peptide Heterodimerization : 2,2′-Dithiobis(5-nitropyridine) is used in the heterodimerization of cysteine-containing peptides, facilitating the formation of asymmetric disulfides and the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).

  • Synthesis of Triazidopyridines : The synthesis of 2,4,6-triazidopyridine and its 3,5-diiodo derivative showcases their potential applications in 1,3-dipolar cycloaddition, phosphorylation, reduction, thermolysis, and photolysis reactions (Chapyshev & Chernyak, 2012).

  • Antimicrobial Drugs : 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show promise as new antimicrobial drugs, with their structure influencing antibacterial activity against bacteria's lipopolysaccharide (Koszelewski et al., 2021).

  • Biological Sensing and Iron Complexes : 2,6-Bis(pyrazolyl)pyridines and related ligands offer versatile terpyridine analogues for applications in biological sensing, with iron complexes showing unusual spin-state transitions (Halcrow, 2005).

  • Prion Disease Treatment : 2-Aminopyridine-3,5-dicarbonitrile-based compounds exhibit improved bioactivity against prion replication and suitable pharmacokinetic profiles for evaluation in animal models of prion disease (May et al., 2007).

  • Opto-Electronic Devices and Nanotechnology : π-Conjugated terpyridines have potential applications ranging from photovoltaics to nanotechnology, including in life science and opto-electronic devices (Wild et al., 2011).

  • Drug Discovery : 2-Aminopyridine is a key moiety in synthesizing low-molecular-weight molecules for use as pharmacophores against various biological targets, offering a straightforward design and easy identification of toxicity-causing metabolites (Rao & Chanda, 2021).

  • Memory Devices and Nano-Actuators : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule shows promise as a memory device or nano-actuator, utilizing charge-induced conformational switching controlled by bias voltage (Derosa, Guda, & Seminario, 2003).

  • Nicotinic Acid Metabolism : The oxidation of 2,5-dihydroxypyridine by a single enzyme produces formate and maleamate, with the incorporation of oxygen 18 into the products (Gauthier & Rittenberg, 1971).

  • Antiparasitic Activity : Synthesis of 2,3,5-trisubstituted 7-azaindoles and 2,5-disubstituted 7-azaindoles has shown promising biological activity against the gastrointestinal protozoal parasite Giardia duodenalis trophozoites (Leboho et al., 2015).

  • Synthesis of Carboxamide and Ketocarboxamide : Palladium-catalyzed aminocarbonylation of diiodopyridines can produce carboxamide and ketocarboxamide products, depending on the reaction conditions, with high synthetic interest (Takács et al., 2017).

  • Drug Candidates and Heterocycle Synthesis : Copper-catalyzed cyclization of oxime esters with 2-benzylidenemalononitrile provides a novel method for constructing 2-aminopyridines, offering potential in drug candidates and heterocycle synthesis (蔡忠建 et al., 2014).

  • Triheteroarylpyridine Scaffolds : A study on 2-chloro-3,4-diiodopyridine led to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives (Daykin et al., 2010).

Safety and Hazards

2,5-Diiodopyridine is classified as having acute toxicity (oral), skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

A study has been conducted on the polymorphism and isomorphism in trans-bis(2,5-diiodopyridine)dihalocopper (ii) complexes. The study investigated the role of the solvent and temperature on the formation of the different polymorphs .

properties

IUPAC Name

2,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWFCFIXXMXRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401161
Record name 2,5-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116195-81-4
Record name 2,5-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diiodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,5-diiodopyridine influence its ability to form halogen bonds in copper(I) complexes?

A1: The iodine atoms in this compound play a crucial role in forming halogen bonds with copper(I)-bound halide ions. Research has shown that these C−I···A–Cu halogen bonds are stronger than C−I···I’–C interactions observed between two this compound ligands . Interestingly, the strength of these halogen bonds can be influenced by the substituent at the 2-position of the pyridine ring. For instance, a fluorine atom at the 2-position, due to its electron-withdrawing nature, leads to shorter and stronger C5−I5···I–Cu and C5−Br5···Br–Cu bonds compared to chlorine at the same position . This highlights the significance of structural modifications in fine-tuning the interaction strength and potentially impacting the properties of resulting complexes.

Q2: Can this compound be used as a starting material for the synthesis of polymeric materials?

A2: Yes, this compound can act as a precursor for constructing nitrogen-containing poly(p-phenylene) (PPP) films through an electrochemical cathodic-dehalogenation polymerization method . This polymerization process results in a material termed CityU-23, a polypyridine, which can be deposited in situ on various conductive substrates like silicon, gold, and nickel. This characteristic is particularly promising for potential applications in electronic devices .

Q3: What is the significance of polymorphism in complexes involving this compound?

A3: Polymorphism plays a key role in influencing the solid-state properties of compounds. In the case of [Cu(this compound)2Cl2] and [Cu(this compound)2Br2], two polymorphs of each complex have been identified and characterized . This is significant because the existence of different crystal structures for the same chemical composition can lead to variations in crucial properties such as solubility, stability, and even reactivity. This emphasizes the importance of understanding and controlling polymorphism in the development of materials with desired properties.

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